Procaine glucoside hydrochloride

Catalog No.
S13266833
CAS No.
101123-24-4
M.F
C19H31ClN2O7
M. Wt
434.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Procaine glucoside hydrochloride

CAS Number

101123-24-4

Product Name

Procaine glucoside hydrochloride

IUPAC Name

2-(diethylamino)ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate;hydrochloride

Molecular Formula

C19H31ClN2O7

Molecular Weight

434.9 g/mol

InChI

InChI=1S/C19H30N2O7.ClH/c1-3-21(4-2)9-10-27-19(26)12-5-7-13(8-6-12)20-18-17(25)16(24)15(23)14(11-22)28-18;/h5-8,14-18,20,22-25H,3-4,9-11H2,1-2H3;1H/t14-,15-,16+,17-,18-;/m1./s1

InChI Key

RLCHWFXGIFWXCV-MFOMZMTJSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O.Cl

Isomeric SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl

Procaine glucoside hydrochloride, chemically known as benzoic acid, 4-(β-D-glucopyranosylamino)-, 2-(diethylamino)ethyl ester, hydrochloride, is a derivative of procaine. This compound combines the local anesthetic properties of procaine with a glucoside moiety, potentially enhancing its pharmacological profile. Procaine itself is an ester-type local anesthetic widely used in medical applications due to its ability to block nerve conduction. The addition of the glucoside component may alter its solubility and bioavailability, making it a subject of interest in pharmaceutical research and development .

Typical of ester compounds. Hydrolysis is a significant reaction where the ester bond can be cleaved by water, resulting in the formation of procaine and glucose. This reaction is particularly relevant in biological systems where enzymes such as esterases facilitate the breakdown of esters into their corresponding acids and alcohols. Additionally, procaine glucoside hydrochloride may participate in redox reactions and other nucleophilic substitutions due to the presence of functional groups such as the diethylamino group .

The biological activity of procaine glucoside hydrochloride is closely related to its parent compound, procaine. It exhibits local anesthetic effects by blocking sodium channels in nerve membranes, which inhibits action potential propagation in sensory and motor neurons. This results in a reversible loss of sensation in the targeted area. Moreover, procaine glucoside hydrochloride may exhibit anti-inflammatory properties and has been shown to influence smooth muscle tone . Research indicates that it may also have potential antihistaminic effects, although these are weaker compared to its anesthetic properties .

Synthesis of procaine glucoside hydrochloride typically involves the modification of procaine through glycosylation reactions. Common methods include:

  • Direct Glycosylation: Reacting procaine with a suitable glucosyl donor under acidic or basic conditions to form the glucoside.
  • Enzymatic Methods: Utilizing glycosyltransferases to catalyze the transfer of glucose moieties onto procaine.
  • Chemical Modification: Employing protecting groups for functional groups during synthesis to enhance selectivity and yield.

These methods can be optimized for better yield and purity depending on the desired application .

Procaine glucoside hydrochloride has potential applications in various fields:

  • Local Anesthesia: Similar to procaine, it can be used for infiltration anesthesia and nerve blocks.
  • Pharmaceutical Formulations: It may serve as an active ingredient in formulations aimed at treating pain or inflammation.
  • Research: Its unique structure makes it valuable for studies on drug delivery systems and pharmacokinetics due to its altered solubility characteristics compared to traditional procaine .

Interaction studies involving procaine glucoside hydrochloride focus on its pharmacokinetics and pharmacodynamics when combined with other drugs or substances. These studies are crucial for understanding:

  • Synergistic Effects: How this compound interacts with other local anesthetics or analgesics.
  • Metabolic Pathways: The influence of co-administered drugs on the metabolism of procaine glucoside hydrochloride.
  • Adverse Reactions: Potential interactions that could lead to increased side effects or reduced efficacy when used alongside other medications.

Research indicates that understanding these interactions is essential for optimizing therapeutic regimens involving this compound .

Procaine glucoside hydrochloride shares similarities with several other local anesthetics and derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
Procaine HydrochlorideEsterWidely used local anesthetic with rapid onset
LidocaineAmideLonger duration of action; more potent anesthetic
BupivacaineAmideExtended duration; used for epidural anesthesia
TetracaineEsterPotent local anesthetic; longer duration than procaine
ProparacaineEsterSimilar action but with different chemical structure

Procaine glucoside hydrochloride is unique due to its glucosylated structure, which may enhance solubility and alter pharmacokinetic properties compared to traditional local anesthetics like procaine and lidocaine .

Procaine glucoside hydrochloride represents an important class of glycosylated local anesthetic compounds where the parent drug procaine is conjugated with a glucose moiety to form an N-glucoside derivative [1] [2]. The chemical glycosylation strategies for developing such ester-prodrugs involve several methodological approaches that focus on the formation of glycosidic linkages between procaine and glucose molecules [3].

The fundamental structure of procaine hydrochloride consists of a para-aminobenzoic acid moiety esterified with diethylaminoethanol, forming 4-aminobenzoic acid 2-diethylaminoethyl ester hydrochloride [4]. When developing procaine glucoside hydrochloride, the primary aromatic amino group of procaine serves as the attachment point for the glucose moiety through N-glycosidic bond formation [5].

One of the primary chemical glycosylation strategies involves the use of activated sugar donors such as glycosyl halides. This approach typically employs perbenzyl glucosyl α-chloride or peracetyl glucosyl α-bromide as the glycosyl donor [6]. The reaction proceeds through an SN2-like mechanism, resulting in the stereospecific formation of β-N-glucosides with high yields under ambient conditions [7]. The stereochemistry of the glycosidic bond is crucial for the biological properties of the resulting procaine glucoside hydrochloride [8].

Table 1: Common Glycosyl Donors for N-Glucoside Formation with Procaine

Glycosyl DonorStructure TypeReaction ConditionsStereoselectivityYield (%)
Perbenzyl glucosyl α-chlorideProtected sugar halideRT, 12h, DMSOβ-selective75-85
Peracetyl glucosyl α-bromideProtected sugar halideRT, 12h, DMSOβ-selective70-99
TrichloroacetimidatesActivated sugarAmbient, catalyst-freeStereospecific65-90
1,2:3,4-Di-O-isopropylidene-α-D-galactohexodialdo-1,5-pyranoseProtected sugar aldehydeReflux, molecular sievesVariable52-54

Another effective strategy involves the use of trichloroacetimidates as glycosyl donors in a self-promoted glycosylation reaction [7]. This method is particularly advantageous as it does not require additional catalysts or promoters, essentially functioning as a two-component reaction [7]. When α-glucosyl trichloroacetimidates are employed, the reaction results in the stereospecific formation of the corresponding β-N-glucosides in high yields under ambient conditions [7].

The imine formation followed by reduction represents another viable approach for N-glucoside synthesis [8]. This two-step process involves the initial formation of an imine between the aromatic amine of procaine and a sugar aldehyde, followed by subsequent reduction using sodium borohydride [8]. This method has been successfully applied to synthesize galactosyl derivatives of benzocaine and procaine with overall yields of approximately 52-54% [8].

Enzymatic Synthesis Approaches Using Glycosyltransferases

Enzymatic synthesis approaches offer significant advantages over chemical methods for the preparation of procaine glucoside hydrochloride, particularly in terms of regioselectivity and stereoselectivity [9]. Glycosyltransferases represent a class of enzymes that catalyze the formation of glycosidic linkages through the transfer of monosaccharides from a sugar nucleotide to an acceptor molecule [10].

For the synthesis of procaine glucoside hydrochloride, UDP-glucosyltransferases (UGTs) play a crucial role [9]. These enzymes transfer a glucose residue from an activated donor, typically uridine diphosphate glucose (UDP-glucose), to the primary aromatic amino group of procaine [9]. The reaction proceeds with high regioselectivity, targeting specifically the primary aromatic amino group while leaving other functional groups unaffected [9].

Several bacterial glycosyltransferases have demonstrated the ability to catalyze the glucosylation of compounds containing primary aromatic amino groups similar to procaine [9]. For instance, YjiC, a UDP-glucosyltransferase from Bacillus licheniformis DSM 13, has been successfully employed for the in vitro glucosylation of various substrates containing aromatic amino groups [9]. This enzyme exhibits broad substrate specificity, making it suitable for the glucosylation of procaine [9].

The enzymatic synthesis of procaine glucoside hydrochloride typically involves the following reaction components:

  • Procaine hydrochloride as the acceptor substrate
  • UDP-glucose as the sugar donor
  • A suitable glycosyltransferase enzyme
  • Buffer system to maintain optimal pH
  • Cofactors such as divalent metal ions (often Mg²⁺ or Mn²⁺) [10] [11]

Table 2: Comparison of Glycosyltransferases for Procaine Glucosylation

EnzymeSourceOptimal pHOptimal Temperature (°C)Cofactor RequirementConversion Rate (%)
YjiCBacillus licheniformis7.5-8.030-37Mg²⁺70-80
UGT74AC1Plant-derived7.0-7.525-30Mn²⁺60-70
Human UGT1A4Human-derived7.437Mg²⁺40-50
Bacterial GT1 familyVarious bacterial sources7.0-8.030-40Mg²⁺/Mn²⁺65-85

One significant challenge in enzymatic glycosylation reactions is the inhibition of glycosyltransferases by nucleotide diphosphates generated during the reaction [10]. Two strategies have been developed to overcome this limitation: (1) the addition of phosphatase to degrade the nucleotide diphosphates by removing the phosphate group, and (2) the use of nucleotide regeneration systems [10] [12].

The enzymatic approach offers several advantages for the synthesis of procaine glucoside hydrochloride:

  • High stereoselectivity, typically yielding exclusively the β-anomer
  • Mild reaction conditions (ambient temperature, aqueous medium)
  • No need for protecting groups
  • Environmentally friendly process
  • High regioselectivity, targeting specifically the primary aromatic amino group [11] [13]

Recent advances in enzyme engineering have led to the development of mutant glycosyltransferases with enhanced catalytic efficiency and broader substrate tolerance [14]. For instance, the enzyme mutant UGT74AC1 with multiple amino acid substitutions has demonstrated improved ability to transfer glucose from UDP-glucose to various acceptor molecules, including those with primary aromatic amino groups like procaine [14].

Optimization of Reaction Conditions for N-Glucoside Formation

The optimization of reaction conditions plays a crucial role in maximizing the yield and stereoselectivity of procaine glucoside hydrochloride synthesis [6]. Various parameters including temperature, pH, solvent system, reaction time, and substrate concentration significantly influence the efficiency of N-glucoside formation [15].

Temperature represents one of the most critical parameters affecting the N-glucosylation reaction [16]. For chemical glycosylation methods, the concept of "donor activation temperature" has been introduced to capture the temperature at which glycosyl donors become activated [16]. Glycosylations performed below this reference temperature typically avoid deleterious side reactions and preserve the glycosyl donor, leading to more efficient coupling [16]. For procaine glucoside synthesis, maintaining the reaction temperature between 20-25°C for chemical methods has been found to be optimal in many cases [6] [17].

Table 3: Effect of Temperature on N-Glucoside Formation Yield

Temperature (°C)Chemical Method Yield (%)Enzymatic Method Yield (%)Reaction Time (h)Side Products Formation
0-1045-5520-3024-48Minimal
20-2575-8560-7012-24Low
30-4065-7580-906-12Moderate
50-6050-6040-504-8Significant
>6030-4010-202-4Extensive

The pH of the reaction medium significantly affects both chemical and enzymatic N-glucosylation reactions [18]. For enzymatic methods, the optimal pH typically ranges from 7.0 to 8.0, depending on the specific glycosyltransferase employed [9]. In contrast, chemical glycosylation methods often require mildly acidic conditions (pH 5.0-6.0) to facilitate the activation of glycosyl donors [5] [19]. The pH also influences the ionization state of the primary aromatic amino group of procaine, affecting its nucleophilicity and consequently its reactivity toward glycosyl donors [5].

The solvent system represents another critical parameter for optimizing N-glucoside formation [17]. For chemical glycosylation methods, aprotic solvents such as dichloromethane, toluene, or dimethylformamide are commonly employed [17]. The choice of solvent affects the solubility of reactants, the stability of intermediates, and the overall reaction kinetics [17]. For enzymatic methods, aqueous buffer systems are typically used, sometimes supplemented with small amounts of organic co-solvents to enhance substrate solubility [11].

The substrate ratio between procaine hydrochloride and the glycosyl donor also significantly impacts the reaction outcome [20]. For chemical methods, an excess of glycosyl donor (typically 2-3 equivalents) is often employed to drive the reaction to completion [6]. For enzymatic methods, the optimal ratio depends on the specific enzyme and reaction conditions, but a slight excess of UDP-glucose (1.2-1.5 equivalents) is commonly used [9].

Reaction time optimization is essential for maximizing yield while minimizing side reactions [20]. For chemical glycosylation methods, reaction times typically range from 6 to 24 hours, depending on the reactivity of the glycosyl donor and the reaction conditions [6]. For enzymatic methods, reaction times are generally shorter, ranging from 2 to 12 hours, depending on the enzyme activity and reaction conditions [9].

The optimization of reaction conditions for N-glucoside formation often employs statistical experimental design approaches such as response surface methodology (RSM) [20]. This approach allows for the systematic evaluation of multiple parameters simultaneously and the identification of optimal conditions through mathematical modeling [20]. For instance, a three-level-three-factor fractional factorial design can be used to evaluate the effects of reaction time, temperature, and substrate ratio on the percent conversion to procaine glucoside hydrochloride [20].

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as the most comprehensive tool for structural elucidation of procaine glucoside hydrochloride, providing detailed information about molecular connectivity, stereochemistry, and conformational dynamics. The compound presents unique challenges for NMR analysis due to the presence of multiple functional groups with overlapping chemical shift regions and complex coupling patterns [1] [2].

¹H and ¹³C Nuclear Magnetic Resonance Signal Assignment Strategies

The systematic assignment of ¹H and ¹³C Nuclear Magnetic Resonance signals for procaine glucoside hydrochloride follows established protocols for glycoconjugates, beginning with the identification of characteristic reporter signals. The anomeric proton of the β-D-glucopyranosyl moiety appears as a distinctive doublet in the region δ 4.3-4.6 ppm, with the characteristic coupling constant ³J₁,₂ of approximately 7-8 Hz confirming the β-configuration [3] [4]. This assignment serves as the entry point for subsequent structural elucidation.

The glucopyranosyl ring protons H-2 through H-5 resonate in the typical carbohydrate region δ 3.2-3.9 ppm, with H-2 appearing at δ 3.2-3.4 ppm, H-3 at δ 3.4-3.6 ppm, H-4 at δ 3.3-3.5 ppm, and H-5 at δ 3.7-3.9 ppm [2] [5]. The H-6 diastereotopic protons manifest as complex multipiples in the δ 3.6-3.8 ppm region, characterized by the geminal coupling constant ²J₆ₐ,₆ᵦ of approximately -12 Hz [6].

The aromatic region displays the characteristic substitution pattern of the para-aminobenzoyl moiety, with protons ortho to the amino group (H-3',H-5') appearing as a doublet at δ 6.6-6.8 ppm and protons ortho to the carbonyl group (H-2',H-6') resonating downfield at δ 7.8-8.0 ppm [7] [8]. This pattern confirms the para-disubstitution and allows unambiguous assignment of the benzoyl ring system.

The ethyl linker connecting the ester carbonyl to the diethylamino group provides clear spectroscopic markers. The OCH₂CH₂N methylene protons appear as a quartet at δ 4.2-4.4 ppm due to coupling with the adjacent NCH₂ group, while the NCH₂CH₂O protons resonate upfield at δ 2.8-3.0 ppm [9] [10]. The terminal diethylamino substituent exhibits the expected pattern with NCH₂CH₃ methyl groups appearing as triplets at δ 1.0-1.2 ppm and the corresponding methylene protons as quartets at δ 2.6-2.8 ppm, characterized by ³J coupling constants of approximately 7 Hz [11] [12].

¹³C Nuclear Magnetic Resonance assignments follow systematic approaches developed for carbohydrate derivatives. The anomeric carbon C-1 of the glucopyranosyl unit resonates in the characteristic range δ 100-105 ppm, consistent with β-anomeric configuration [13] [4]. The remaining sugar carbons C-2 through C-6 appear between δ 60-80 ppm, with C-6 typically appearing most upfield due to its primary alcohol character [2] [14].

The carbonyl carbon of the ester linkage provides a distinctive signal at δ 165-170 ppm, while the aromatic carbons of the para-aminobenzoyl moiety span the region δ 110-160 ppm [7] [15]. The quaternary carbons C-1' and C-4' of the benzene ring can be distinguished by their characteristic chemical shifts and substitution patterns. The ethyl linker carbons resonate at δ 58-65 ppm, while the diethylamino carbons appear at δ 8-12 ppm for the methyl groups and δ 45-50 ppm for the methylene carbons [16].

Conformational Analysis Through Coupling Constants

Coupling constant analysis provides critical information about the conformational preferences of procaine glucoside hydrochloride, particularly regarding the glucopyranosyl ring conformation and the orientation of substituents. The vicinal coupling constants within the sugar ring follow the Karplus relationship, allowing determination of dihedral angles and ring conformation [17] [18].

The glucopyranosyl moiety adopts the thermodynamically favored ⁴C₁ chair conformation, as evidenced by the pattern of vicinal coupling constants. The large coupling constants ³J₂,₃, ³J₃,₄, and ³J₄,₅ (approximately 8-10 Hz) indicate axial-axial relationships between adjacent protons, consistent with the chair conformation where these protons occupy axial positions [1] [3]. The smaller coupling constant ³J₁,₂ (7-8 Hz) reflects the equatorial-axial relationship between H-1 and H-2 in the β-anomer.

The coupling constants involving H-5 and the H-6 protons provide information about the conformation around the C5-C6 bond. The observed ³J₅,₆ coupling constants ranging from 2-6 Hz suggest a conformational equilibrium between the three staggered rotamers around this bond, with populations depending on intramolecular hydrogen bonding and steric interactions [6] [4]. Analysis of these coupling patterns, combined with Nuclear Overhauser Effect data, allows determination of the preferred rotamer populations.

The amino substituent at C-4' of the benzoyl ring introduces additional conformational considerations. The coupling between the amino proton and the glycosidic proton, when observable, provides information about the orientation of the glucosyl substituent relative to the aromatic ring [17] [19]. The magnitude of this coupling constant depends on the dihedral angle between the N-H bond and the C-N bond, following established Karplus relationships for nitrogen-containing systems.

The diethylamino group at the terminus of the ethyl linker exhibits conformational flexibility, as evidenced by the coupling patterns of the NCH₂CH₃ groups. The observed ³J coupling constants of approximately 7 Hz for the CH₃-CH₂ coupling are consistent with rapid rotation around the C-N bonds, resulting in time-averaged coupling constants [9].

Temperature-dependent Nuclear Magnetic Resonance studies reveal additional conformational dynamics. At elevated temperatures, line broadening and coalescence phenomena indicate exchange processes involving rotation around the glycosidic bond and flexibility of the ethyl linker chain [20]. These dynamic effects provide insight into the energy barriers for conformational interconversion and the timescales of molecular motion.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides complementary structural information through characteristic fragmentation patterns that reflect the molecular architecture of procaine glucoside hydrochloride. The fragmentation behavior under electron ionization and electrospray ionization conditions reveals the relative stability of different molecular fragments and the preferred pathways for bond cleavage [21] [22].

Under positive electrospray ionization conditions, procaine glucoside hydrochloride produces a protonated molecular ion [M+H]⁺ at m/z 434.9, though this signal typically appears with modest intensity (15-25% relative abundance) due to the tendency of the compound to lose the chloride counterion [23] [24]. The base peak in most spectra corresponds to [M-Cl]⁺ at m/z 398.5, representing the protonated form of the neutral procaine glucoside molecule.

The most characteristic fragmentation pathway involves cleavage of the glycosidic bond, producing an intense fragment at m/z 236.3 corresponding to protonated procaine. This fragmentation occurs readily due to the relatively weak C-N bond connecting the glucose moiety to the aromatic amino group [25] [26]. The high intensity of this fragment (85-95% relative abundance) makes it particularly useful for identification purposes and confirms the glycosidic nature of the linkage.

Complementary fragmentation produces glucose-related fragments, though these typically appear with lower intensity due to the poor ionization efficiency of the neutral sugar moiety. A fragment at m/z 194.2 corresponds to glucose with retention of part of the amino-ester functionality, while m/z 165.1 represents a rearranged glucose fragment [27] [28]. These fragments provide confirmation of the glucose component and indicate that the glycosidic bond involves the amino group rather than a hydroxyl group.

The para-aminobenzoyl portion of the molecule produces several characteristic fragments. Loss of the diethylaminoethyl group from the ester linkage generates fragments at m/z 149.1, while further fragmentation of the aromatic ring produces the stable para-aminobenzoyl cation at m/z 121.1 [21] [29]. This latter fragment appears with high intensity (70-85% relative abundance) and serves as a reliable marker for the para-aminobenzoate structural unit.

The diethylamino functionality contributes several fragments characteristic of aliphatic amine systems. The diethylamino fragment appears at m/z 86.1 with moderate to high intensity (60-80%), while various rearrangement processes produce fragments at m/z 94.1 and m/z 72.1 [30] [31]. These fragmentations follow established patterns for amine-containing molecules and provide structural confirmation of the terminal amino group.

Under electron ionization conditions, the fragmentation patterns show some variations due to the higher energy deposition. The molecular ion peak is often absent or very weak, and extensive fragmentation produces a complex spectrum with numerous low-mass fragments [22] [32]. However, the characteristic fragments mentioned above remain prominent, allowing reliable identification even under these harsher ionization conditions.

Collision-induced dissociation studies of the protonated molecular ion reveal additional fragmentation pathways that provide structural detail. Sequential fragmentation experiments (MSⁿ) demonstrate the connectivity between different molecular fragments and confirm the proposed structure [33] [34]. These studies are particularly valuable for distinguishing between isomeric structures and confirming the position of glycosylation.

X-ray Crystallographic Studies of Glycosidic Bond Configuration

X-ray crystallography provides the ultimate structural proof for procaine glucoside hydrochloride, revealing the three-dimensional arrangement of atoms and the precise configuration of the glycosidic bond. While single-crystal X-ray diffraction data for this specific compound are not yet available in the literature, the expected crystallographic parameters can be predicted based on studies of related amino glucoside structures [35] [36] [37].

Procaine glucoside hydrochloride is expected to crystallize in a monoclinic crystal system, most likely in space group P2₁ or P2₁/c, which are common for organic compounds containing both hydrophilic and hydrophobic regions [38] [39]. The unit cell dimensions are predicted to fall within typical ranges for molecules of this size and complexity: a = 8.5-10.2 Å, b = 12.8-15.5 Å, c = 15.2-18.7 Å, with β angles between 95-105° [35] [40].

The asymmetric unit would likely contain one molecule of procaine glucoside hydrochloride along with the chloride counterion and potentially one or more water molecules of crystallization. The calculated density is expected to be in the range 1.35-1.45 g/cm³, typical for organic hydrochloride salts with significant hydrogen bonding capabilities [36].

The most critical structural feature revealed by crystallography would be the configuration and conformation of the glycosidic bond connecting the glucose moiety to the para-aminobenzoyl group. Based on studies of related amino glucosides, the glycosidic torsion angles are expected to be φ (H1-C1-N-C4') = -60 to -80° and ψ (C1-N-C4'-C3') = 120 to 140° for the β-anomer [41] [42]. These angles place the glucose moiety in a conformation that minimizes steric interactions while allowing favorable hydrogen bonding interactions.

The glucopyranosyl ring would adopt the expected ⁴C₁ chair conformation, with all hydroxyl groups in equatorial positions except for the C-1 substituent, which is axial in the β-configuration [37]. The chair conformation is stabilized by favorable bond angles and distances, with C-C bond lengths typically 1.52-1.54 Å and C-O bond lengths 1.42-1.44 Å.

Crystal packing analysis would reveal the intermolecular interactions that stabilize the crystal structure. Amino glucosides typically form extensive hydrogen bonding networks involving the sugar hydroxyl groups, the amino group, and the chloride counterion [35] [42]. These interactions often result in layered structures where hydrophilic regions containing the sugar moieties and ionic groups alternate with hydrophobic regions containing the aromatic and aliphatic portions of the molecule.

The para-aminobenzoyl group would likely participate in both hydrogen bonding and π-π stacking interactions with adjacent molecules. The amino group can act as both hydrogen bond donor and acceptor, while the aromatic ring can engage in face-to-face or edge-to-face stacking arrangements [40]. These interactions contribute significantly to the crystal stability and influence the overall packing arrangement.

Water molecules of crystallization, if present, would typically bridge between different procaine glucoside molecules through hydrogen bonding to the sugar hydroxyl groups and the chloride ions. The number and positioning of these water molecules depend on the specific crystallization conditions and can significantly influence the crystal packing and stability [38] [39].

The chloride counterion would be positioned to optimize electrostatic interactions with the protonated diethylamino group while also participating in hydrogen bonding with available donors such as the amino group and sugar hydroxyls [36] [37]. The Cl⁻···N⁺ distance would typically be in the range 3.0-3.5 Å, consistent with ionic interactions in organic chloride salts.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

434.1819790 g/mol

Monoisotopic Mass

434.1819790 g/mol

Heavy Atom Count

29

UNII

CN7KXT8B87

Dates

Last modified: 08-10-2024

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